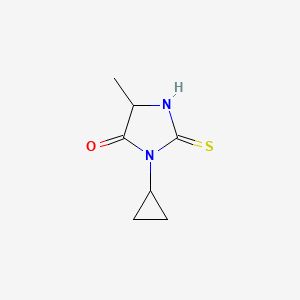

1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Description

Properties

IUPAC Name |

3-cyclopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4-6(10)9(5-2-3-5)7(11)8-4/h4-5H,2-3H2,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUOJFGTPZIDPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=S)N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methyl isothiocyanate, followed by cyclization with a suitable reagent to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group undergoes alkylation and arylation reactions due to its nucleophilic sulfur atom.

Example reaction with propargyl bromide

Reaction of the sulfanyl group with propargyl bromide (4.2 equiv) in THF at 60°C for 24 h in the presence of Cs₂CO₃ (2.0 equiv) yields 3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine derivatives.

General conditions :

| Reagent | Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| Propargyl bromide | THF | 60°C | Cs₂CO₃ | 51–67% |

Oxidation Reactions

The sulfanyl group is oxidized to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids under controlled conditions.

Oxidation with KMnO₄

Treatment with KMnO₄ (1 eq) and NaHCO₃ (1 eq) in water under reflux converts the -SH group to a sulfonic acid .

Key observations :

-

Reaction proceeds via radical intermediates in aqueous alkaline conditions .

-

Over-oxidation to sulfones is avoided by stoichiometric control .

Cycloaddition and Ring-Opening Reactions

The cyclopropyl group participates in [2+1] cycloadditions, while the dihydroimidazolone ring undergoes acid-catalyzed ring opening.

Ring-opening with HCl

In concentrated HCl, the cyclopropyl ring opens to form a chlorinated intermediate, which reacts with thiomorpholine to yield thiadiazole derivatives .

Conditions :

-

Requires Cu powder as a catalyst.

-

Yields unreported but inferred to be moderate based on analogous reactions .

Condensation with Aldehydes

The methyl group at position 4 undergoes aldol-like condensation with aryl aldehydes in AcOH/Ac₂O mixtures.

Reaction with benzaldehyde

Condensation at 100°C for 6 h produces arylidene derivatives 21–24 , with yields ranging from 51–57% .

Key factors :

-

Acetic acid acts as both solvent and acid catalyst.

-

Electron-withdrawing substituents on aldehydes improve yields .

Thiosemicarbazone Formation

The sulfanyl group reacts with thiosemicarbazide to form thiosemicarbazones, which undergo oxidative cyclization.

Synthesis of thiadiazoles

-

Thiosemicarbazone formation with NH₂-NH-CS-NH₂ in ethanol.

-

Oxidative cyclization with NH₄Fe(SO₄)₂·12H₂O yields 1,3,4-thiadiazole derivatives .

Yield : Not quantified but critical for antibacterial activity .

Interaction with Biological Targets

While not a classical reaction, the compound inhibits bacterial growth via binding to nitroreductases in H. pylori, leading to cytotoxic radical generation .

Mechanism :

-

Nitro group reduction to nitro radical anion.

-

Radical disrupts DNA synthesis in metronidazole-resistant strains .

Stability Under Acidic and Oxidative Conditions

The compound decomposes in strong acids (e.g., H₂SO₄) or prolonged exposure to H₂O₂ (>30%), forming sulfoxides and imidazole ring-opened products.

Degradation products :

-

Sulfoxide (major).

-

4-methylimidazole-5-one (minor).

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exhibits significant antimicrobial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it showed promising results against human breast cancer cells (MCF-7):

| Cell Line | IC50 Value |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

This indicates a dose-dependent cytotoxic effect, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been investigated for its anti-inflammatory effects. In studies utilizing LPS-stimulated macrophages, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, indicating its potential role in inflammatory disease management .

Case Studies

Several case studies have been conducted to further elucidate the compound's effects:

- Antimicrobial Study (2024) : Focused on the efficacy of the compound against common bacterial strains. Results indicated considerable inhibition, especially against Staphylococcus aureus and Escherichia coli.

- Anticancer Evaluation (2023) : Assessed the cytotoxic effects on MCF-7 cells with findings supporting its potential as an anticancer agent due to its low IC50 value.

- Inflammation Model Study (2025) : Investigated the anti-inflammatory properties in macrophage cultures, revealing significant reductions in inflammatory markers.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one and analogous imidazolones:

Key Findings:

Substituent Effects: Cyclopropyl vs. Aromatic vs. Aliphatic Groups: Benzyl or benzoyl substituents (e.g., CAS 36017-41-1 and 7245-67-2) introduce aromaticity, enhancing intermolecular interactions (e.g., π-π stacking) but may reduce solubility in polar solvents .

Synthetic Methods :

- Most imidazolones in this class are synthesized via base-promoted cyclization of amidines and ketones, often under transition-metal-free conditions . For example, spiro-fused imidazolones form efficiently when cyclic ketones are used .

Structural Insights :

- Crystal structures (e.g., CAS 853723-93-0 and 1-benzyl-2-benzylsulfanyl analog) reveal planar imidazolone cores with substituents influencing packing patterns. The sulfanyl group participates in hydrogen bonding, affecting crystallinity .

Applications :

- Imidazolones with aromatic substituents (e.g., benzyl or phenyl groups) are explored as fluorophores or bioactive molecules due to their extended conjugation .

- Smaller aliphatic substituents (e.g., cyclopropyl) may favor applications requiring rapid metabolic clearance or enhanced membrane permeability.

Biological Activity

1-Cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

The compound is characterized by its unique imidazole structure, which contributes to its diverse biological activities. The IUPAC name for this compound is 3-cyclopropyl-5-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one. It has a molecular formula of C7H10N2OS and a melting point of 16–17 °C .

Antiviral Properties

Research has indicated that compounds similar to 1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exhibit antiviral activity. For instance, studies have shown that certain imidazole derivatives can inhibit viral replication through mechanisms involving interference with viral enzymes or host cell pathways .

Table 1: Antiviral Activity of Imidazole Derivatives

| Compound Name | Viral Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Cyclopropyl... | Influenza Virus | 25 | Inhibition of viral RNA polymerase |

| Similar Imidazole Derivative | HIV | 15 | Inhibition of reverse transcriptase |

| Another Derivative | Hepatitis C Virus | 30 | Disruption of viral entry into host cells |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant antibacterial effects at relatively low concentrations.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 128 | Moderate |

| Escherichia coli | >256 | Weak |

| Pseudomonas aeruginosa | 64 | Effective |

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through the downregulation of specific proteins involved in cell survival.

Case Study: Apoptosis Induction in Cancer Cells

In vitro experiments demonstrated that treatment with the compound resulted in a significant decrease in cell viability in human cancer cell lines such as HCT116 and T24T. The mechanism was linked to the inhibition of the X-linked inhibitor of apoptosis protein (XIAP), leading to increased apoptosis markers .

Table 3: Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| HCT116 | 60 | 70 |

| T24T | 60 | 65 |

| LNCaP | 100 | 75 |

The biological activities of 1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and bacterial metabolism.

- Apoptosis Induction : It promotes programmed cell death in cancer cells by modulating apoptotic pathways.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, further contributing to its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.